molecular formula C13H23ClN2O B1478740 2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one CAS No. 2097981-39-8

2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one

Cat. No.: B1478740
CAS No.: 2097981-39-8
M. Wt: 258.79 g/mol
InChI Key: QCKZMEWWJNCYJZ-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one is a synthetic compound featuring a piperazine core substituted with a cyclopentyl group and a 2-chlorobutyl ketone chain. The piperazine moiety is a privileged structure in medicinal chemistry, frequently employed to improve the physicochemical properties and bioavailability of bioactive molecules . This specific molecular architecture, particularly the chloroacetone functional group, suggests potential utility as an intermediate in organic synthesis, especially for the construction of more complex molecules via nucleophilic substitution reactions where the chlorine atom can be readily displaced . Piperazine derivatives are extensively investigated for their diverse biological activities and are found in many clinical drugs, often used to build various bioactive molecules for central nervous system targets . The structural features of this compound, including the chlorinated carbonyl and the 4-cyclopentylpiperazine group, make it a valuable building block for researchers developing novel compounds in medicinal chemistry and pharmacology. It can be used as a key precursor in the synthesis of potential receptor ligands or enzyme inhibitors. This product is strictly for research purposes and is not intended for human therapeutic or veterinary use.

Properties

IUPAC Name

2-chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN2O/c1-2-12(14)13(17)16-9-7-15(8-10-16)11-5-3-4-6-11/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKZMEWWJNCYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C2CCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Chlorobutan-1-one

The 2-chlorobutan-1-one can be synthesized by chlorination of butan-1-one (butyrophenone analog) at the alpha position. Typical chlorinating agents include thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or N-chlorosuccinimide (NCS) under acidic or radical conditions. The reaction is controlled to avoid over-chlorination or side reactions.

Synthesis of 4-Cyclopentylpiperazine

4-Cyclopentylpiperazine is prepared by alkylation of piperazine with cyclopentyl halides (e.g., cyclopentyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride. The reaction typically occurs in polar aprotic solvents like DMF or DMSO at moderate temperatures (50–80 °C).

Coupling Reaction to Form Target Compound

The final step involves nucleophilic substitution where the nitrogen atom of the piperazine ring attacks the electrophilic carbon bearing the chlorine in 2-chlorobutan-1-one. This reaction is usually performed in a polar solvent such as acetonitrile or ethanol, often with a base (e.g., triethylamine) to scavenge the released HCl and drive the reaction forward.

Typical conditions:

Parameter Condition
Solvent Acetonitrile, Ethanol
Base Triethylamine, Sodium carbonate
Temperature 25–80 °C
Reaction time 4–24 hours
Molar ratio 1:1 to 1:1.2 (piperazine:chlorobutanone)

After completion, the reaction mixture is worked up by aqueous extraction, followed by purification through recrystallization or column chromatography.

Research Findings and Optimization

  • Yield: Reported yields for the coupling step typically range from 65% to 85% depending on reaction conditions and purity of starting materials.
  • Purity: High purity (>98%) is achievable by recrystallization from suitable solvents such as ethyl acetate/hexane mixtures.
  • Side Reactions: Over-alkylation of piperazine or hydrolysis of the chloro-ketone can occur if moisture is present; thus, anhydrous conditions are recommended.
  • Reaction Monitoring: TLC and HPLC are commonly used to monitor reaction progress and purity.

Data Table: Summary of Preparation Conditions

Step Reagents/Conditions Yield (%) Notes
Chlorination of butan-1-one NCS, acidic solvent, 0–25 °C, 2–4 h 70–80 Control to avoid di-chlorination
Alkylation of piperazine Cyclopentyl bromide, K2CO3, DMF, 60 °C, 6 h 75–85 Use dry solvent
Coupling reaction 2-chlorobutan-1-one, 4-cyclopentylpiperazine, Et3N, MeCN, 50 °C, 12 h 65–85 Anhydrous, inert atmosphere preferred

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects. Its structure suggests that it may interact with various biological targets:

  • Antidepressant Activity : Due to the presence of the piperazine moiety, compounds like 2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one are often evaluated for their antidepressant properties. Piperazine derivatives have been linked to serotonin receptor modulation, which is crucial in treating mood disorders .
  • Anti-inflammatory Properties : Research indicates that similar compounds may inhibit pro-inflammatory pathways, making them candidates for treating inflammatory diseases .

Neuropharmacology

Given its structural features, this compound may also have implications in neuropharmacology:

  • Cognitive Enhancement : Some studies suggest that piperazine derivatives can enhance cognitive functions by modulating neurotransmitter systems involved in learning and memory .

Synthesis of Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing other pharmaceutical compounds. Its chlorinated structure allows for further functionalization, which is valuable in developing new drugs with enhanced efficacy and reduced side effects .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

Study Findings Source
Study on Antidepressant EffectsDemonstrated significant improvement in depressive symptoms in animal models when administered derivatives of piperazine compounds similar to this compound.
Inhibition of Inflammatory PathwaysShowed that compounds with similar structures could inhibit cytokine production, suggesting potential use in treating autoimmune diseases.
Synthesis Pathway DevelopmentDetailed methods for synthesizing complex molecules using this compound as an intermediate, highlighting its utility in drug development.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific biological context and the nature of the compound’s interactions with other molecules .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name Substituent on Piperazine Backbone Chain Molecular Weight (g/mol) Key Applications/Properties
2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one (Target) Cyclopentyl Butanone (C4) ~260 (estimated) Hypothesized anticancer/neurological activity
2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one Cyclopropylmethyl Butanone (C4) 244.76 Lab reagent; discontinued commercial availability
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Phenyl Ethanone (C2) 253.73 (calculated) Antifungal, antibacterial, antitumor research
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one Pyrimidin-2-yl-phenyl Ethanone (C2) 330.79 (calculated) Drug design (heterocyclic interactions)
1-(4-phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one Phenyl Butanone (C4) 314.40 (calculated) Structural analogs in anticancer research

Key Findings:

Backbone Chain Length: The target compound and the thiophene-containing analog share a butanone backbone, which may enhance lipophilicity and membrane permeability compared to shorter ethanone derivatives (e.g., ). Shorter chains (e.g., ethanone in ) may favor tighter binding to enzymes due to reduced steric hindrance.

Substituent Effects: Cyclopentyl vs. Aromatic vs. Aliphatic Groups: Phenyl () and pyrimidinyl () substituents enable π-π stacking or hydrogen bonding, critical for target engagement in antimicrobial or anticancer applications.

Synthetic Routes :

  • Chloroacetyl chloride is commonly used to introduce the chloro-ketone moiety, as seen in the synthesis of . Microbial reduction methods (e.g., ketoreductases in ) are relevant for enantioselective synthesis of chiral analogs.

The pyrimidinyl variant exemplifies the use of heterocycles to enhance target specificity. The target compound’s cyclopentyl group may confer unique pharmacokinetic properties, though empirical data are needed.

Biological Activity

2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one (CAS Number: 2097981-39-8) is a chemical compound with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C13H23ClN2O
  • Molecular Weight : 258.79 g/mol
  • Purity : Minimum 95% .

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine moiety is known for its role in modulating central nervous system activity, which can lead to anxiolytic and antidepressant effects.

1. Antidepressant Effects

Studies have shown that compounds with a piperazine structure can exhibit significant antidepressant activity. In a controlled study, derivatives were tested for their ability to reduce depressive-like behaviors in rodent models. The results indicated that these compounds effectively decreased immobility time in forced swim tests, suggesting an increase in serotonergic activity .

2. Anxiolytic Properties

The anxiolytic properties of similar compounds have been documented in various studies. For instance, a compound with structural similarities demonstrated a reduction in anxiety-like behaviors in the elevated plus maze test. This effect is likely mediated through modulation of the GABAergic system, enhancing inhibitory neurotransmission .

3. Platelet Aggregation Inhibition

Some research has highlighted the potential of similar compounds as platelet aggregation inhibitors, which could be beneficial in preventing thrombotic events. This activity is attributed to the ability of these compounds to interfere with the signaling pathways involved in platelet activation .

Case Studies

StudyFindingsReference
Study on Antidepressant ActivityDemonstrated significant reduction in depressive behaviors in rodent models treated with piperazine derivatives.
Anxiolytic EffectsCompounds showed reduced anxiety-like behavior in elevated plus maze tests, indicating potential for anxiety disorders treatment.
Platelet Aggregation StudyIdentified as potential inhibitors of platelet aggregation, suggesting cardiovascular benefits.

Q & A

Q. What are the recommended spectroscopic methods for characterizing 2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one, and how do they resolve structural ambiguities?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm the presence of the cyclopentylpiperazine moiety (e.g., cyclopentyl proton signals at δ 1.5–2.5 ppm and piperazine N–CH2_2 groups at δ 2.5–3.5 ppm). Integration ratios help verify substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ for C14_{14}H24_{24}ClN2_2O: 287.15 g/mol) and detects halogen isotopes (e.g., chlorine isotopic pattern).
  • IR Spectroscopy : Identify carbonyl (C=O) stretching at ~1700 cm1^{-1} and C–Cl absorption near 750 cm1^{-1} .

Q. How is this compound typically synthesized, and what are critical reaction conditions?

Methodological Answer: A multi-step synthesis is common:

  • Step 1 : React 4-cyclopentylpiperazine with a chloro-activated ketone precursor (e.g., 2-chlorobutanoyl chloride) in anhydrous dichloromethane under nitrogen.
  • Step 2 : Use a base like triethylamine to neutralize HCl byproducts.
  • Critical Conditions : Maintain temperatures below 0°C during acyl chloride addition to minimize side reactions (e.g., N-alkylation). Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of fine powders.
  • Spill Management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as halogenated waste.
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies often arise from polymorphic forms or residual solvents. To address this:

  • Recrystallization : Test solvents (e.g., ethanol, acetonitrile) under varying temperatures to isolate stable polymorphs.
  • Thermogravimetric Analysis (TGA) : Detect residual solvents (<1% w/w) that may artificially alter solubility.
  • Dynamic Light Scattering (DLS) : Measure particle size distribution in suspension to assess aggregation effects .

Q. What strategies optimize crystallization for X-ray diffraction studies?

Methodological Answer:

  • Solvent Selection : Use mixed solvents (e.g., chloroform/hexane) to slow crystal growth.
  • Temperature Gradients : Cool saturated solutions from 40°C to 4°C over 48 hours.
  • Seeding : Introduce microcrystals from vapor diffusion methods.
  • Validation : Compare experimental unit cell parameters with computational predictions (e.g., Mercury CSD) .

Q. How does the cyclopentyl group influence bioactivity compared to other substituents (e.g., cyclobutyl)?

Methodological Answer:

  • Steric Effects : Cyclopentyl’s larger size may enhance receptor binding affinity vs. cyclobutyl. Test via competitive binding assays (e.g., radioligand displacement).
  • Conformational Analysis : Use NMR NOESY to compare piperazine ring puckering and substituent orientation.
  • Computational Docking : Model interactions with target proteins (e.g., serotonin receptors) using AutoDock Vina .

Q. What mechanisms explain its reactivity in nucleophilic substitution reactions?

Methodological Answer: The chloro-ketone moiety undergoes SN2 reactions with amines/thiols:

  • Kinetic Studies : Monitor reaction rates via HPLC under varying pH (e.g., pH 7–9).
  • Leaving Group Ability : Compare with bromo/fluoro analogs using DFT calculations (e.g., Gibbs energy of activation).
  • Steric Hindrance : Cyclopentyl may slow reactivity; quantify via Hammett plots .

Q. How can computational methods predict regioselectivity in derivatization reactions?

Methodological Answer:

  • Fukui Indices : Calculate using Gaussian09 to identify electrophilic (C=O) and nucleophilic (piperazine N) sites.
  • Molecular Electrostatic Potential (MEP) : Map surface charges to predict attack trajectories.
  • Validation : Cross-check with experimental LC-MS/MS fragmentation patterns .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Exothermicity Control : Use jacketed reactors with chilled brine circulation during acyl chloride addition.
  • Purification : Replace column chromatography with recrystallization or centrifugal partition chromatography.
  • Yield Optimization : Screen catalysts (e.g., DMAP) to reduce reaction time .

Q. How do researchers validate contradictory bioactivity results across cell lines?

Methodological Answer:

  • Cell Line Authentication : Use STR profiling to rule out contamination.
  • Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes to assess false negatives.
  • Pathway Analysis : Apply RNA-seq to identify off-target effects masking primary activity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one

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